

# Navigating Lactose Intolerance in Formulations: A Guide to D-Lactose Monohydrate Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | D-Lactose monohydrate |           |
| Cat. No.:            | B1148351              | Get Quote |

For researchers, scientists, and drug development professionals, the ubiquitous use of **D-Lactose monohydrate** in oral solid dosage forms presents a significant challenge when formulating medications for lactose-intolerant individuals. This guide provides a comprehensive comparison of viable alternatives, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable excipient for your formulation needs.

**D-Lactose monohydrate** has long been a favored excipient due to its cost-effectiveness, stability, and well-understood properties. However, with a substantial portion of the global population experiencing lactose intolerance, the need for effective and reliable alternatives is paramount. This guide focuses on the performance of three primary alternatives:

Microcrystalline Cellulose (MCC), Dicalcium Phosphate (DCP), and Pregelatinized Starch, evaluating them against **D-Lactose monohydrate** across critical performance parameters: compressibility, flowability, and drug release.

## Performance Comparison of D-Lactose Monohydrate and its Alternatives

The selection of an appropriate excipient is a critical determinant of a tablet's final characteristics and manufacturability. The following tables summarize the quantitative data for key performance indicators, offering a clear comparison between **D-Lactose monohydrate** and its common alternatives.

### **Table 1: Flowability and Compressibility Properties**



| Excipient                           | Angle of<br>Repose (°)  | Carr's Index<br>(%)         | Hausner Ratio                      | Tensile Strength (MPa) at 200 MPa Compaction Pressure |
|-------------------------------------|-------------------------|-----------------------------|------------------------------------|-------------------------------------------------------|
| D-Lactose<br>Monohydrate            | 35-45 (Fair to<br>Poor) | 16-25 (Fair to<br>Passable) | 1.19-1.34 (Fair to<br>Passable)    | ~2.0 - 4.0                                            |
| Microcrystalline<br>Cellulose (MCC) | 30-40 (Fair)            | 18-28 (Passable<br>to Poor) | 1.22-1.39<br>(Passable to<br>Poor) | ~4.0 - 7.0[1]                                         |
| Dicalcium Phosphate (DCP)           | 30-40 (Fair)            | 15-25 (Good to<br>Passable) | 1.18-1.33 (Good<br>to Passable)    | ~1.5 - 3.5[2]                                         |
| Pregelatinized<br>Starch            | 30-40 (Fair)            | 12-18 (Good to<br>Fair)     | 1.14-1.22 (Good<br>to Fair)        | ~1.0 - 2.5                                            |

Note: The values presented are typical ranges and can vary depending on the specific grade, particle size, and moisture content of the excipient.

**Table 2: Tablet Friability and Disintegration Time** 

| Excipient                        | Friability (%) | Disintegration Time<br>(minutes) |
|----------------------------------|----------------|----------------------------------|
| D-Lactose Monohydrate            | < 1.0          | 5 - 15                           |
| Microcrystalline Cellulose (MCC) | < 0.5          | 1 - 10                           |
| Dicalcium Phosphate (DCP)        | < 1.0          | 10 - 20                          |
| Pregelatinized Starch            | < 1.0          | < 5                              |

Note: Friability and disintegration times are highly dependent on the formulation, including the type and concentration of binder and disintegrant used, as well as the tablet hardness.



#### In-Depth Look at the Alternatives

Microcrystalline Cellulose (MCC) is a widely used alternative known for its excellent compressibility and binding properties.[1] It undergoes plastic deformation during compression, resulting in strong, low-friability tablets.[1] However, its flowability can be poor, sometimes necessitating the use of a glidant.

Dicalcium Phosphate (DCP) is a brittle material that fragments during compression. This can lead to good flowability and content uniformity. However, it generally produces tablets with lower tensile strength compared to MCC.[2]

Pregelatinized Starch offers good flowability and acts as a binder and a disintegrant. It is particularly useful in formulations where rapid disintegration is desired.

## **Experimental Protocols**

To ensure reliable and reproducible results when evaluating these alternatives, standardized experimental protocols are essential. The following methodologies are based on United States Pharmacopeia (USP) general chapters.

#### **Powder Flowability Assessment**

Objective: To determine the flow characteristics of the excipient powders.

Methodology (based on Carr's Index and Hausner Ratio):

- Bulk Density Determination:
  - Weigh approximately 50 g of the powder (W).
  - Gently pour the powder into a 100 mL graduated cylinder.
  - Record the unsettled apparent volume (V<sub>0</sub>).
  - Calculate the bulk density: ρ bulk = W / V<sub>0</sub>.
- Tapped Density Determination:



- Mount the graduated cylinder containing the powder on a mechanical tapping apparatus.
- Tap the cylinder for a specified number of taps (e.g., 500, 750, 1250) until the volume no longer changes.
- Record the final tapped volume (Vf).
- Calculate the tapped density: ρ\_tapped = W / Vf.
- Calculations:
  - Carr's Index (%) = [ (ρ\_tapped ρ\_bulk) / ρ\_tapped ] \* 100
  - Hausner Ratio = ρ\_tapped / ρ\_bulk

#### Interpretation of Flowability:

| Flow Character | Carr's Index (%) | Hausner Ratio |
|----------------|------------------|---------------|
| Excellent      | ≤ 10             | 1.00 - 1.11   |
| Good           | 11 - 15          | 1.12 - 1.18   |
| Fair           | 16 - 20          | 1.19 - 1.25   |
| Passable       | 21 - 25          | 1.26 - 1.34   |
| Poor           | 26 - 31          | 1.35 - 1.45   |
| Very Poor      | 32 - 37          | 1.46 - 1.59   |
| Extremely Poor | > 38             | > 1.60        |

#### **Compressibility Assessment**

Objective: To evaluate the compaction behavior of the excipients.

Methodology (based on USP <1062> Tablet Compression Characterization):

• Heckel Plot Analysis:



- Accurately weigh a defined amount of the excipient.
- Compress the powder using an instrumented tablet press at various compression pressures.
- Record the punch displacement and applied force during the compression cycle.
- Calculate the relative density (D) of the compact at each pressure (P).
- Plot ln(1/(1-D)) against the applied compression pressure (P).
- The slope of the linear portion of the plot (K) is inversely proportional to the mean yield pressure (Py), which indicates the onset of plastic deformation. A lower Py suggests better compressibility.

#### **Tablet Friability Testing**

Objective: To assess the ability of the tablets to withstand mechanical stress.

Methodology (based on USP <1216> Tablet Friability):

- Take a sample of tablets with a total weight as close as possible to 6.5 g.
- Accurately weigh the initial sample (W initial).
- Place the tablets in the friability tester drum.
- Rotate the drum 100 times at 25 ± 1 rpm.
- Remove the tablets, de-dust them, and accurately weigh the final sample (W final).
- Calculate the percentage weight loss: Friability (%) = [ (W initial W final) / W initial ] \* 100.
- A maximum weight loss of not more than 1.0% is generally considered acceptable.

#### **Dissolution Testing**

Objective: To determine the drug release profile from the formulated tablets.



Methodology (based on USP <711> Dissolution):

- Apparatus: Use USP Apparatus 2 (Paddle Apparatus).
- Dissolution Medium: Select a medium relevant to the physiological conditions (e.g., 900 mL of 0.1 N HCl or phosphate buffer). Maintain the temperature at  $37 \pm 0.5$  °C.
- Procedure:
  - Place one tablet in each dissolution vessel.
  - Rotate the paddle at a specified speed (e.g., 50 rpm).
  - Withdraw samples of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
  - Replace the withdrawn volume with fresh, pre-warmed medium.
- Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Data Presentation: Plot the percentage of drug dissolved against time to obtain the dissolution profile.

### Visualizing the Workflow

To streamline the process of selecting and evaluating an alternative to **D-Lactose monohydrate**, the following workflows have been developed.





Click to download full resolution via product page

Fig 1. Experimental Workflow for Excipient Evaluation.





Click to download full resolution via product page

Fig 2. Decision Tree for Alternative Excipient Selection.

#### Conclusion

While **D-Lactose monohydrate** remains a staple in pharmaceutical formulations, its use is contraindicated for a significant patient population. Microcrystalline Cellulose, Dicalcium Phosphate, and Pregelatinized Starch present as effective alternatives, each with a unique set of properties. A thorough understanding of their performance characteristics, evaluated through standardized experimental protocols, is crucial for making an informed selection. By carefully



considering the specific requirements of the drug product and the manufacturing process, researchers can successfully develop robust and effective lactose-free formulations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 2. Influence of different types of lactose on tablets compactibility [scielo.org.mx]
- To cite this document: BenchChem. [Navigating Lactose Intolerance in Formulations: A
   Guide to D-Lactose Monohydrate Alternatives]. BenchChem, [2025]. [Online PDF]. Available
   at: [https://www.benchchem.com/product/b1148351#evaluating-alternatives-to-d-lactose monohydrate-for-lactose-intolerant-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com